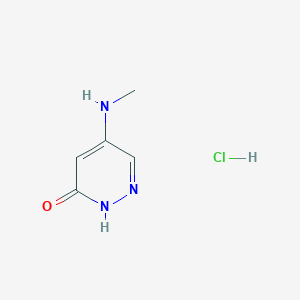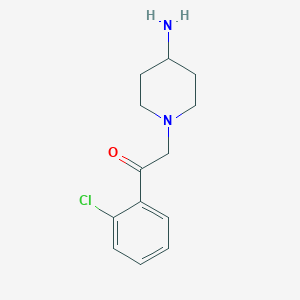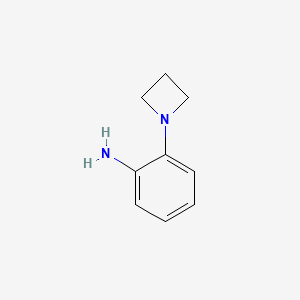
2-(アゼチジン-1-イル)アニリン
説明
2-(Azetidin-1-yl)aniline is a useful research compound. Its molecular formula is C9H12N2 and its molecular weight is 148.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Azetidin-1-yl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Azetidin-1-yl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗菌活性
“2-(アゼチジン-1-イル)アニリン”誘導体、別名アゼチジノンは、顕著な抗菌活性を示します。 ヒトトリプターゼ、キマーゼ、トロンビン、白血球エラスターゼ、ヒトサイトメガロウイルスプロテアーゼ、セリンプロテアーゼ酵素などの酵素の強力な阻害剤であると報告されています 。 そのため、真菌、黄色ブドウ球菌、枯草菌などのグラム陽性菌株、大腸菌、コレラ菌、緑膿菌などのグラム陰性菌株など、幅広い微生物に対する有効性を考えると、新規抗菌剤や抗真菌剤の開発に役立ちます .
抗炎症および鎮痛用途
“2-(アゼチジン-1-イル)アニリン”から誘導されたアゼチジノンは、抗炎症および鎮痛特性について研究されてきました。 これらの化合物は、炎症や痛みを伴う状態の治療のための新しい薬の開発に潜在的に使用できます .
抗結核活性
アゼチジノン誘導体の抗結核活性は、もう1つの有望な研究分野です。 結核の進行中の課題と薬剤耐性株の出現を考えると、これらの化合物は、この世界的な健康問題に対する新しい治療選択肢につながる可能性があります .
抗けいれん特性
研究により、アゼチジノンは抗けいれん特性を持っている可能性があることが示唆されており、けいれん性疾患の治療における潜在的な用途が示されています。 これは、てんかんや関連する状態の管理に役立つ新しい薬を開発するための可能性を開きます .
抗腫瘍および抗HIV活性
アゼチジノン誘導体は、抗腫瘍および抗HIV活性について調査されています。 それらの作用機序には、癌細胞およびHIVの複製と生存に必要な重要な酵素の阻害が含まれており、癌およびHIV / AIDS治療研究の候補となっています .
抗パーキンソン病および抗糖尿病効果
アゼチジノンは、潜在的な抗パーキンソン病および抗糖尿病効果について関心が寄せられています。 これらの化合物は、パーキンソン病と糖尿病という2つの蔓延している影響力のある健康状態の治療法の開発に貢献する可能性があります .
ヘテロ環状化合物の合成
アゼチジノンは、医薬品化学の基盤である、さまざまなヘテロ環状化合物の合成に不可欠です。 それらは、多くの医薬品の製造における重要な中間体として役立ちます .
薬理活性
アゼチジノンの薬理活性には、潜在的な抗うつ作用および向知性効果が含まれます。 これは、気分と認知機能を改善することを目的とした薬の開発に役立つ可能性があることを示唆しています .
作用機序
Target of Action
The primary targets of 2-(Azetidin-1-yl)aniline are certain types of fungi, including Aspergillus niger and Aspergillus flavus . These fungi are pathogenic microorganisms that can cause infections in humans and other organisms.
Mode of Action
It is known that azetidin-2-ones, a class of compounds to which 2-(azetidin-1-yl)aniline belongs, have potent antifungal activity . They interact with their targets, disrupting their normal functions and leading to their death .
Biochemical Pathways
Azetidin-2-ones are known to interfere with the biosynthesis of cell walls in fungi . This disruption in cell wall synthesis can lead to the death of the fungi.
Pharmacokinetics
It is known that azetidin-2-ones are hydrolytically vulnerable solids , which may influence their absorption and distribution in the body
Result of Action
The result of the action of 2-(Azetidin-1-yl)aniline is the death of the target fungi. By disrupting cell wall synthesis, the compound causes the fungi to die, thereby preventing or treating fungal infections .
生化学分析
Biochemical Properties
2-(Azetidin-1-yl)aniline plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with tubulin, a protein that is crucial for cell division. The interaction between 2-(Azetidin-1-yl)aniline and tubulin leads to the inhibition of tubulin polymerization, which can affect cell division and proliferation . Additionally, 2-(Azetidin-1-yl)aniline has been shown to interact with various enzymes involved in metabolic pathways, altering their activity and thus influencing cellular metabolism .
Cellular Effects
2-(Azetidin-1-yl)aniline has notable effects on different types of cells and cellular processes. It has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in breast cancer cells, 2-(Azetidin-1-yl)aniline has demonstrated antiproliferative activity by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis . This compound also affects gene expression by modulating the activity of transcription factors and other regulatory proteins, thereby influencing cellular responses to various stimuli .
Molecular Mechanism
The molecular mechanism of action of 2-(Azetidin-1-yl)aniline involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the colchicine-binding site on tubulin, inhibiting its polymerization and thus disrupting microtubule dynamics . This inhibition leads to cell cycle arrest in the G2/M phase and induces apoptosis in cancer cells. Additionally, 2-(Azetidin-1-yl)aniline can modulate the activity of various enzymes, leading to changes in metabolic pathways and cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Azetidin-1-yl)aniline have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that 2-(Azetidin-1-yl)aniline is relatively stable under standard laboratory conditions, but its degradation products can also influence cellular processes . Long-term exposure to 2-(Azetidin-1-yl)aniline has been associated with sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of 2-(Azetidin-1-yl)aniline vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as inhibiting tumor growth and reducing inflammation . At higher doses, 2-(Azetidin-1-yl)aniline can cause toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications to minimize toxicity while maximizing efficacy.
Metabolic Pathways
2-(Azetidin-1-yl)aniline is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound undergoes phase I and phase II metabolic reactions, leading to the formation of metabolites that can influence cellular functions . These metabolic pathways are crucial for the compound’s detoxification and elimination from the body. Additionally, 2-(Azetidin-1-yl)aniline can affect metabolic flux and metabolite levels, further influencing cellular metabolism .
Transport and Distribution
The transport and distribution of 2-(Azetidin-1-yl)aniline within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments . Once inside the cells, 2-(Azetidin-1-yl)aniline can accumulate in specific tissues, influencing its localization and activity. The compound’s distribution is also affected by its interactions with binding proteins, which can modulate its bioavailability and therapeutic effects .
Subcellular Localization
The subcellular localization of 2-(Azetidin-1-yl)aniline plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with tubulin and other cytoskeletal proteins . Additionally, 2-(Azetidin-1-yl)aniline can be targeted to specific cellular compartments through post-translational modifications and targeting signals. These modifications direct the compound to organelles such as the mitochondria and endoplasmic reticulum, where it can exert its effects on cellular processes .
特性
IUPAC Name |
2-(azetidin-1-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c10-8-4-1-2-5-9(8)11-6-3-7-11/h1-2,4-5H,3,6-7,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZXLBHZLYFBCLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(Chloromethyl)-6-fluoroimidazo[1,2-A]pyridine](/img/structure/B1465841.png)
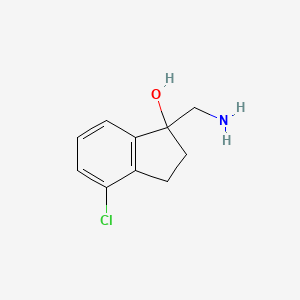

![1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-3-ol](/img/structure/B1465847.png)
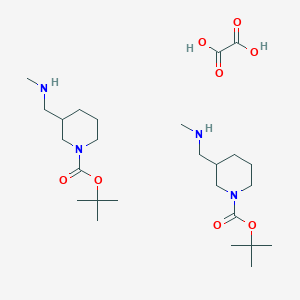

![3-[(4-Fluorophenyl)methyl]azetidine hydrochloride](/img/structure/B1465851.png)
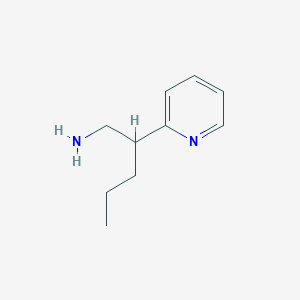
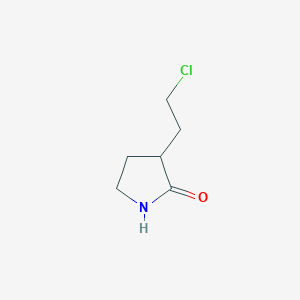

![cyclohexanamine;(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]propanoic acid](/img/structure/B1465859.png)
